{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine dihydrochloride
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Overview
Description
{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C10H25N5·2HCl. It is a derivative of ethylenediamine and piperazine, featuring both primary and secondary amine groups. This compound is often used in various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ethylenediamine and piperazine.
Reaction: Ethylenediamine is reacted with 2-chloroethylamine hydrochloride to form {2-[(2-aminoethyl)amino]ethyl}amine.
Coupling: This intermediate is then coupled with piperazine in the presence of a suitable base, such as sodium hydroxide, to yield the final product.
Purification: The product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the primary amine groups.
Reduction: Reduction reactions can target the imine or amine groups, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its multiple amine groups make it a versatile ligand in coordination chemistry.
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. Its structure allows it to interact with various biomolecules, making it useful in drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to form stable complexes with metal ions is particularly valuable in medicinal chemistry.
Industry
In industrial applications, this compound is used in the production of polymers and as a curing agent for epoxy resins. Its reactivity with various functional groups makes it a valuable intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of these targets. In medicinal applications, it may inhibit or activate specific pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two primary amine groups.
Piperazine: A cyclic diamine with two secondary amine groups.
Diethylenetriamine: Similar structure but with an additional ethylene bridge.
Uniqueness
What sets {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine dihydrochloride apart is its combination of both linear and cyclic amine structures, providing unique reactivity and binding properties. This dual nature allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its properties in various scientific and industrial fields.
Properties
CAS No. |
2490430-12-9 |
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Molecular Formula |
C10H27Cl2N5 |
Molecular Weight |
288.3 |
Purity |
95 |
Origin of Product |
United States |
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